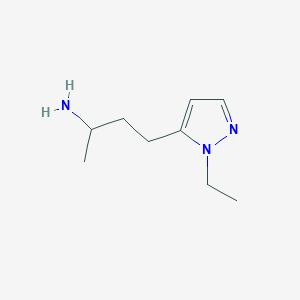

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine

説明

4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine is a pyrazole-derived amine with a branched aliphatic chain. Its structure comprises a pyrazole ring substituted with an ethyl group at the 1-position and a butan-2-amine moiety attached at the 5-position.

特性

分子式 |

C9H17N3 |

|---|---|

分子量 |

167.25 g/mol |

IUPAC名 |

4-(2-ethylpyrazol-3-yl)butan-2-amine |

InChI |

InChI=1S/C9H17N3/c1-3-12-9(6-7-11-12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3 |

InChIキー |

RDTNGEDHDXYFEP-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=CC=N1)CCC(C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable butan-2-amine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the butane chain under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and distillation to purify the final product .

化学反応の分析

Types of Reactions

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

科学的研究の応用

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Observations

Substituent Position and Reactivity: The 5-position substitution in 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine distinguishes it from analogs like 4-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate (3-position substitution). The 5-position may reduce steric hindrance compared to 3-substituted derivatives, enhancing accessibility for further functionalization . The ethyl group at the pyrazole 1-position is conserved across analogs, suggesting its role in stabilizing the ring conformation .

Functional Group Impact: The aliphatic amine in the target compound contrasts with the diketone/ester groups in 4-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate. This difference implies divergent reactivity: the amine may participate in Schiff base formation or salt bridges, while the diketone/ester supports nucleophilic acyl substitution .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~195.3 g/mol) compared to 5-[(1-Ethyl-1H-pyrazol-3-YL)amino]-5-oxopentanoic acid (255.3 g/mol) suggests better membrane permeability, a critical factor in central nervous system drug candidates .

生物活性

4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine is a pyrazole derivative that has garnered attention for its potential pharmacological properties. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This article explores the biological activity of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a butan-2-amine backbone with a 1-ethyl-1H-pyrazole moiety. This unique structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Biological Activity Overview

4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine exhibits several notable biological activities:

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : The compound may modulate pain perception through interactions with specific receptors or enzymes involved in pain signaling.

- Antipyretic Effects : Similar to other pyrazole derivatives, it may help in reducing fever by acting on the hypothalamus.

The biological activity of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX), which are crucial in the inflammatory response.

- Receptor Modulation : It could also act on receptors involved in pain and inflammation, such as cannabinoid receptors or opioid receptors.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their pharmacological profiles. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Substituents on Pyrazole | Influence binding affinity and selectivity towards targets |

| Length of Alkyl Chain | Affects solubility and bioavailability |

| Position of Functional Groups | Determines interaction with specific enzymes or receptors |

Research indicates that modifications to the pyrazole ring can significantly enhance or diminish biological activity, highlighting the importance of structural optimization in drug development.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine:

- Antitumor Activity : In one study, pyrazole derivatives demonstrated significant inhibitory effects against BRAF(V600E), a common mutation in melanoma, suggesting potential applications in cancer therapy .

- Anti-inflammatory Studies : Research showed that certain pyrazole compounds effectively reduced nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

- Antibacterial Properties : A series of pyrazole derivatives were tested against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。